molecular formula C19H18ClN3O2 B2394591 N-(3-chlorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-08-1

N-(3-chlorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2394591
CAS No.: 421576-08-1
M. Wt: 355.82
InChI Key: WRPHDVHZFOPBGG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.82. The purity is usually 95%.
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Biological Activity

N-(3-chlorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic compound with a complex structure that includes a tetrahydropyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN3O2C_{19}H_{18}ClN_{3}O_{2}, with a molecular weight of 355.82 g/mol. The structural components include:

  • Tetrahydropyrimidine ring : A six-membered heterocyclic structure containing nitrogen.
  • Chlorophenyl group : Contributes to the compound's lipophilicity and biological activity.
  • p-Tolyl substituent : Enhances the compound’s interaction with biological targets.
  • Carboxamide functional group : Increases solubility and potential for biological activity.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Initial studies suggest that compounds in the tetrahydropyrimidine class can inhibit bacterial growth. For instance, related compounds have shown effectiveness against various strains of bacteria due to their ability to disrupt cellular processes.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells by inhibiting topoisomerase II activity, leading to cell cycle arrest and subsequent cell death.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

Several studies have explored the biological activity of related compounds within the same chemical family:

  • Study 1 : A derivative of tetrahydropyrimidine was tested against human cancer cell lines (e.g., MCF-7, HeLa) and showed significant cytotoxicity with IC50 values in the low micromolar range .
  • Study 2 : Research indicated that certain tetrahydropyrimidine derivatives could effectively inhibit TNFα-induced NF-κB activation, which is crucial for inflammatory responses .

Comparative Table of Biological Activities

Compound NameActivity TypeTarget Cells/OrganismsReference
This compoundAntimicrobialVarious bacterial strains
6-Methyl-2-oxo-N-(phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamideAnticancerMCF-7 (breast cancer)
N-(p-tolyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamideAnti-inflammatoryInflammatory cell models

Properties

IUPAC Name

N-(3-chlorophenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-11-6-8-13(9-7-11)17-16(12(2)21-19(25)23-17)18(24)22-15-5-3-4-14(20)10-15/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPHDVHZFOPBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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